(+)-Magnoflorine

Descripción

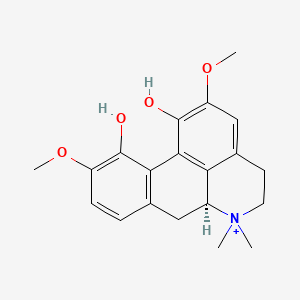

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXAIKMLINXQY-ZDUSSCGKSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943972 | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-09-5 | |

| Record name | (+)-Magnoflorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Aporphine Alkaloid (+)-Magnoflorine: A Comprehensive Technical Guide to its Natural Sources and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Magnoflorine is a quaternary aporphine alkaloid that has garnered significant attention within the scientific community for its diverse pharmacological activities. As a constituent of numerous traditional herbal medicines, understanding its natural origins and distribution is paramount for research, development, and quality control. This in-depth technical guide provides a comprehensive overview of the botanical sources of this compound, its distribution across various plant families, and quantitative data on its prevalence. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside visualizations of its biosynthetic and key signaling pathways to facilitate a deeper understanding of its biological context.

Natural Sources and Botanical Distribution

This compound is widely distributed throughout the plant kingdom, predominantly within several key botanical families. Its presence has been identified in species belonging to the Berberidaceae, Magnoliaceae, Papaveraceae, Menispermaceae, and Ranunculaceae families.[1][2][3][4] This wide distribution underscores its significance as a phytochemical marker and a potential source for novel therapeutic agents.

Principal Plant Families and Genera

The alkaloid is most commonly found in the roots, rhizomes, tubers, and bark of these plants.[5] Notable genera that are recognized sources of this compound include Berberis, Coptis, Tinospora, Ziziphus, and Aristolochia.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and even the time of harvest.[6] The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Quantitative Content of this compound in Various Plant Species

| Botanical Family | Species | Plant Part | Magnoflorine Content | Reference |

| Rhamnaceae | Ziziphus jujuba var. spinosa | Seeds | 0.156% (average) | [7][8] |

| Rhamnaceae | Ziziphus jujuba var. spinosa | Seeds | 0.745-1.537 mg/g | [9] |

| Rhamnaceae | Ziziphus mauritiana | Seeds | 0.055% (average) | [7][8] |

| Menispermaceae | Tinospora cordifolia | Stem | 5.0 to 54.5 ng/mg (seasonal variation) | [6] |

| Menispermaceae | Tinospora cordifolia | Leaves | 0.18 mg/ml (in extract) | [10] |

| Berberidaceae | Epimedium alpinum | Underground Part | 1-2% | [11][12] |

| Berberidaceae | Epimedium alpinum | Aerial Part | 0.06-0.12% | [11][12] |

| Berberidaceae | Berberis aristata | - | LOD: 0.087 µg/mL; LOQ: 0.264 µg/mL | [13] |

| Ranunculaceae | Coptis chinensis | - | Present (quantification variable) | [14][15] |

| Aristolochiaceae | Aristolochia species | - | Present (quantification variable) | [16][17] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. This section details common protocols for its extraction, isolation, and quantification.

Extraction Protocols

3.1.1. Methanolic Extraction of Epimedium alpinum

-

Plant Material: Dried and powdered underground or aerial parts of Epimedium alpinum.

-

Solvent: Methanol.

-

Procedure: The plant material is macerated or refluxed with methanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract. The reported content of magnoflorine in the methanolic extracts of the underground part is 9.2–11.8 %, while in the aerial part it is 0.4–0.8 %.[11][12]

3.1.2. Pressurized Liquid Extraction of Berberis cretica

-

Plant Material: 20 g of dried and powdered roots of Berberis cretica.

-

Solvent: Methanol.

-

Instrumentation: Accelerated Solvent Extractor (ASE).

-

Conditions:

-

Extraction Temperature: 80 °C

-

Extraction Time: 10 min

-

Number of Cycles: 3

-

Purge Time: 80 s

-

Purge Volume: 50%

-

Pressure: ~95 bar

-

-

Post-extraction: The resulting extracts are combined and evaporated to dryness under reduced pressure at 45 °C. This method yielded 2.7 g of dry residue from 20 g of plant material.[5]

3.1.3. Water Decoction of Coptis chinensis

-

Plant Material: 100 g of raw, dried rhizome of Coptis chinensis.

-

Solvent: Water.

-

Procedure: The herbal sample is soaked in water for 30 minutes and then decocted by boiling. The resulting solution is filtered to obtain the aqueous extract.[15]

Isolation Protocol: Counter-Current Chromatography (CPC)

Counter-current chromatography is an effective liquid-liquid chromatographic technique for the preparative isolation of natural products without a solid support matrix, thus avoiding irreversible adsorption.[18][19]

3.2.1. Isolation of Magnoflorine from Berberis cretica

-

Instrumentation: Counter-Current Partition Chromatograph (CPC).

-

Solvent System: A biphasic solvent system of ethyl acetate:butanol:water (0.6:1.5:3 v/v/v) is utilized.[20][21]

-

Procedure:

-

The CPC column is filled with the stationary phase (the upper or lower phase of the solvent system, depending on the mode).

-

The crude extract is dissolved in a small volume of the solvent system and injected into the column.

-

The mobile phase is pumped through the column, facilitating the partitioning of the components between the two liquid phases.

-

Fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify those containing pure magnoflorine.

-

-

Results: From 300 mg of a crude extract of Berberis cretica, 18 mg of magnoflorine with a purity of 95.7% was obtained in a single run.[5]

3.2.2. Isolation from Ziziphi Spinosae Semen

-

Solvent System: n-butanol-ethyl acetate-water (2:3:5, v/v).

-

Results: From 0.5 g of crude extract, approximately 75 mg of magnoflorine with a purity of 95.7% was isolated.[22]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used analytical technique for the quantification of this compound in plant extracts.

3.3.1. HPLC Method for Ziziphus Species

-

Column: YMC J'sphere ODS-H80 (250 mm × 4.6 mm, 4 μm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol with 0.1% formic acid

-

-

Elution Program: A gradient elution followed by an isocratic elution.

-

0–10 min: 10% to 40% B

-

10–40 min: 40% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

3.3.2. HPLC Method for Caulophyllum thalictroides

-

Column: Reversed-phase column.

-

Mobile Phase: Gradient of ammonium acetate and acetonitrile.

-

Detection: Photodiode Array (PDA) detector at 320 nm.

-

Performance: The limit of detection (LOD) for magnoflorine was 1 µg/mL. The method allowed for the separation of magnoflorine and eight triterpene saponins within 35 minutes.[23]

3.3.3. UPLC-MS Method for Tinospora cordifolia

-

Column: Acquity C18.

-

Mobile Phase: Gradient elution of 0.05% formic acid in water and acetonitrile.

-

Detection: Mass Spectrometry (MS).

-

Performance: The limit of detection (LOD) was 3.90 ng/mL, and the limit of quantification (LOQ) was 12.87 ng/mL.[24][25]

Biosynthesis and Signaling Pathways

Understanding the biosynthetic origin and the molecular targets of this compound is essential for its development as a therapeutic agent.

Biosynthesis of this compound

The biosynthesis of this compound is part of the larger benzylisoquinoline alkaloid pathway. It originates from the amino acid L-tyrosine. A key intermediate in this pathway is (S)-reticuline, which undergoes an intramolecular C-C phenol coupling reaction to form the aporphine scaffold. The final step involves the N-methylation of (S)-corytuberine to yield this compound.

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. Its anti-inflammatory properties, for instance, are partly attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of TLR4-mediated NF-κB and MAPK signaling pathways by this compound.

Conclusion

This compound is a widely distributed aporphine alkaloid with a significant presence in several plant families of medicinal importance. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its biosynthetic and signaling pathways offers a foundation for further investigation into its therapeutic potential. Continued research into the sustainable sourcing and optimized extraction of this compound will be crucial for its future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monsoon is the best time to harvest giloy, study confirms - The Statesman [thestatesman.com]

- 7. Quantitative and pattern recognition analyses of magnoflorine, spinosin, 6′′′-feruloyl spinosin and jujuboside A by HPLC in Zizyphi Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 10. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 11. researchgate.net [researchgate.net]

- 12. doaj.org [doaj.org]

- 13. akjournals.com [akjournals.com]

- 14. mdpi.com [mdpi.com]

- 15. Coptidis alkaloids extracted from Coptis chinensis Franch attenuate IFN-γ-induced destruction of bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 19. counter current chromatography | PPTX [slideshare.net]

- 20. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemical prospection of important ayurvedic plant Tinospora cordifolia by UPLC-DAD-ESI-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Biosynthesis of (+)-Magnoflorine: A Technical Guide for Researchers

An in-depth exploration of the enzymatic pathway leading to the formation of the bioactive aporphine alkaloid, (+)-Magnoflorine, in plants. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a quaternary aporphine alkaloid, has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1][2] Understanding its biosynthetic pathway in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymes, intermediates, and available quantitative data. Furthermore, it offers detailed experimental protocols for key enzymatic assays and a visualization of the logical flow of the biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the well-established benzylisoquinoline alkaloid (BIA) pathway. The key steps involve the formation of (S)-norcoclaurine, its conversion to the central intermediate (S)-reticuline, and subsequent transformation into the aporphine scaffold of this compound.[3][4]

The pathway can be summarized as follows:

-

Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine-derived molecules, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by (S)-norcoclaurine synthase (NCS) .[5][6][7] This Pictet-Spengler reaction is the first committed step in BIA biosynthesis.[5]

-

Conversion to (S)-Coclaurine: The 6-hydroxyl group of (S)-norcoclaurine is then methylated by (S)-norcoclaurine 6-O-methyltransferase (6OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield (S)-coclaurine.[8]

-

N-methylation to (S)-N-Methylcoclaurine: Subsequently, the secondary amine of (S)-coclaurine is N-methylated by (S)-coclaurine N-methyltransferase (CNMT) , also utilizing SAM, to produce (S)-N-methylcoclaurine.[9]

-

Hydroxylation to 3'-Hydroxy-N-methyl-(S)-coclaurine: A hydroxylation reaction at the 3'-position of the benzyl moiety of (S)-N-methylcoclaurine is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) .[3]

-

Formation of (S)-Reticuline: The newly introduced 3'-hydroxyl group is then methylated by 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT) , with SAM as the methyl donor, to form the pivotal branch-point intermediate, (S)-reticuline.[10]

-

Formation of the Aporphine Scaffold: (S)-Reticuline undergoes an intramolecular C-C phenol coupling reaction, catalyzed by the cytochrome P450 enzyme (S)-corytuberine synthase (CYP80G2) , to form the aporphine alkaloid (S)-corytuberine.[11][12]

-

Final N-methylation to this compound: The final step is the N-methylation of the tertiary amine of (S)-corytuberine to the quaternary amine of this compound. Evidence suggests that (S)-coclaurine N-methyltransferase (CNMT) can also catalyze this final step due to its broad substrate specificity.[13]

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that Vmax and kcat values are not available for all enzymes in the public domain.

| Enzyme | EC Number | Substrate(s) | Km (µM) | Optimal pH | Optimal Temp. (°C) | Source Organism | Reference(s) |

| (S)-Norcoclaurine Synthase (NCS) | 4.2.1.78 | Dopamine | - (Hill coeff. = 1.8) | 6.5 - 7.0 | 42 - 55 | Thalictrum flavum | [5][14] |

| 4-Hydroxyphenylacetaldehyde | 335 | [14] | |||||

| (S)-Norcoclaurine 6-O-Methyltransferase (6OMT) | 2.1.1.128 | (R,S)-Norlaudanosoline | 2230 | ~9.0 | - | Coptis japonica | [7][10] |

| S-Adenosyl-L-methionine | 3950 | [7] | |||||

| (S)-Coclaurine N-Methyltransferase (CNMT) | 2.1.1.128 | Norreticuline | 380 | 7.0 | - | Coptis japonica | [9] |

| S-Adenosyl-L-methionine | 650 | [9] | |||||

| (S)-N-Methylcoclaurine 3'-Hydroxylase (CYP80B1) | 1.14.14.102 | (S)-N-Methylcoclaurine | 15 | 7.5 | 35 | Eschscholzia californica | [3][15] |

| 3'-Hydroxy-N-methyl-(S)-coclaurine 4'-O-Methyltransferase (4'OMT) | 2.1.1.116 | 3'-Hydroxy-N-methyl-(S)-coclaurine | - | ~8.0 | - | Coptis japonica | [10] |

| (S)-Corytuberine Synthase (CYP80G2) | 1.14.19.51 | (S)-Reticuline | - | - | - | Coptis japonica | [1][11] |

Note: Data for some enzymes were obtained using analogues of the natural substrates.

Detailed Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes in the this compound biosynthetic pathway. These protocols are compiled from various sources and may require optimization for specific laboratory conditions.

Heterologous Expression and Purification of Recombinant Enzymes

A general workflow for obtaining active recombinant enzymes for characterization is outlined below. This protocol is broadly applicable to the methyltransferases (6OMT, CNMT, 4'OMT) and can be adapted for the cytochrome P450s (CYP80B1, CYP80G2) with specific modifications.

Detailed Steps:

-

Gene Cloning: The coding sequence of the target enzyme is amplified from a cDNA library of the source plant (e.g., Coptis japonica, Thalictrum flavum) and cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The soluble fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). After washing to remove non-specifically bound proteins, the recombinant protein is eluted.

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a suitable storage buffer and stored at -80°C.

Enzyme Assay Protocols

Principle: The condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine is monitored. The product can be quantified by HPLC.

Reaction Mixture (100 µL):

-

100 mM HEPES buffer (pH 7.5)

-

5 mM Dopamine hydrochloride

-

5 mM 4-Hydroxyphenylacetaldehyde (4-HPAA)

-

5 mM Ascorbic acid (to prevent oxidation)

-

Purified NCS enzyme (e.g., 1-10 µg)

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the NCS enzyme.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol or by boiling.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection (e.g., at 280 nm) to quantify the (S)-norcoclaurine formed. A standard curve of authentic (S)-norcoclaurine should be used for quantification.

Principle: The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the respective alkaloid substrate is measured. The formation of the methylated product is quantified by HPLC.

Reaction Mixture (100 µL):

-

100 mM Potassium phosphate buffer (pH 7.0-8.0)

-

1 mM Substrate ((S)-norcoclaurine for 6OMT, (S)-coclaurine for CNMT, 3'-hydroxy-N-methyl-(S)-coclaurine for 4'OMT, or (S)-corytuberine for the final CNMT step)

-

1 mM S-Adenosyl-L-methionine (SAM)

-

Purified methyltransferase enzyme (e.g., 1-5 µg)

Procedure:

-

Combine the buffer, substrate, and enzyme in a microcentrifuge tube.

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding SAM.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of methanol or by boiling.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the methylated product. Standard curves of the respective methylated products are required for accurate quantification.

Principle: These assays measure the NADPH- and O2-dependent conversion of the substrate by the recombinant cytochrome P450 enzyme. The product formation is monitored by HPLC. These assays require a system to regenerate NADPH.

Reaction Mixture (100 µL):

-

50 mM Potassium phosphate buffer (pH 7.5)

-

100 µM Substrate ((S)-N-methylcoclaurine for CYP80B1, (S)-reticuline for CYP80G2)

-

1 mM NADPH

-

NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Microsomes containing the heterologously expressed cytochrome P450 and its reductase partner (or purified enzymes)

Procedure:

-

Combine the buffer, substrate, and microsomes (or purified enzymes) in a microcentrifuge tube.

-

Pre-warm the mixture to 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH and the regenerating system.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes) with shaking to ensure aeration.

-

Stop the reaction by adding an equal volume of acetonitrile or methanol.

-

Centrifuge to pellet the microsomes and precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC with UV or mass spectrometry detection to quantify the product.

Concluding Remarks

The elucidation of the this compound biosynthetic pathway provides a robust framework for the metabolic engineering of both plants and microorganisms to enhance the production of this valuable alkaloid. While significant progress has been made in identifying the core enzymes and intermediates, further research is needed to fully characterize the kinetics and regulation of all enzymatic steps. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this fascinating pathway and unlock its potential for pharmaceutical applications. The continued exploration of the enzymology of BIA biosynthesis will undoubtedly pave the way for the sustainable and scalable production of this compound and other important plant-derived medicines.

References

- 1. EC 1.14.19.51 [iubmb.qmul.ac.uk]

- 2. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 3. ENZYME - 1.14.14.102 N-methylcoclaurine 3'-monooxygenase [enzyme.expasy.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Crystal structure of norcoclaurine-6-O-methyltransferase, a key rate-limiting step in the synthesis of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (RS)-norcoclaurine 6-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. calculate Kcat from Vmax [groups.google.com]

- 12. Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ENZYME - 2.1.1.128 (RS)-norcoclaurine 6-O-methyltransferase [enzyme.expasy.org]

- 14. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ENZYME - 1.14.19.51 (S)-corytuberine synthase [enzyme.expasy.org]

(+)-Magnoflorine: A Technical Guide to its Pharmacological Profile and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine is a quaternary aporphine alkaloid ubiquitously found in various plant families, including Menispermaceae, Magnoliaceae, Ranunculaceae, and Berberidaceae.[1][2] As an active component in many traditional herbal medicines, it has garnered significant scientific interest for its broad spectrum of pharmacological activities.[3] This technical guide provides a comprehensive overview of the pharmacological profile, mechanisms of action, and quantitative bioactivity of this compound, intended to serve as a resource for researchers and professionals in drug discovery and development. The document summarizes key quantitative data, details common experimental protocols, and visualizes the principal signaling pathways modulated by this compound.

Pharmacological Profile and Bioactivity

This compound exhibits a diverse range of biological effects, positioning it as a promising candidate for therapeutic development in various disease areas. The primary pharmacological activities include anti-inflammatory, anti-cancer, anti-diabetic, immunomodulatory, and neuroprotective effects.[3]

-

Anti-Inflammatory Activity : Magnoflorine demonstrates potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to be effective in animal models of acute lung injury (ALI) and arthritis.[4][5][6]

-

Anti-Cancer Activity : The compound inhibits proliferation, induces apoptosis (programmed cell death), and promotes autophagy in various cancer cell lines, including breast, gastric, and liver cancer.[1][2][7][8][9] Notably, it can enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like doxorubicin.[1][9][10]

-

Anti-Diabetic and Metabolic Effects : Magnoflorine contributes to glucose homeostasis and inhibits adipogenesis. It has been shown to reduce fasting serum glucose levels in animal models and suppress the differentiation of preadipocytes into mature fat cells.[11][12]

-

Immunomodulatory Effects : Magnoflorine can modulate the immune system. Depending on the context, it can act as an immunostimulant by augmenting the production of pro-inflammatory cytokines in macrophages or as a suppressor in autoimmune conditions like rheumatoid arthritis.[5][13]

-

Neuropsychopharmacological Activity : The alkaloid is capable of crossing the blood-brain barrier and has been investigated for its potential in improving memory and for its antidepressant properties.[14]

-

Other Activities : Additional reported bioactivities include antioxidant, antifungal, antiviral, and hypotensive effects.[7]

Mechanisms of Action & Signaling Pathways

The diverse pharmacological effects of this compound are attributable to its ability to modulate multiple intracellular signaling cascades.

Anti-Inflammatory Signaling

A primary mechanism for Magnoflorine's anti-inflammatory effect is the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[4][15] In inflammatory conditions triggered by stimuli like lipopolysaccharide (LPS), Magnoflorine suppresses the phosphorylation of key proteins such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][16][17][18]

Anti-Cancer Signaling

In oncology, Magnoflorine's activity is often linked to the modulation of cell survival and autophagy pathways. It has been shown to inhibit the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, a critical cascade that promotes tumor growth and survival.[1][2][8][10] Concurrently, it can activate pro-apoptotic pathways like p38 MAPK.[10] This dual action leads to reduced expression of anti-apoptotic proteins like Bcl-2, increased cleavage of caspases-9 and -3, and enhanced expression of autophagy markers like LC3-II, ultimately resulting in cancer cell death.[2][9]

Anti-Diabetic Signaling

The anti-diabetic and anti-obesity effects of Magnoflorine are partly mediated by its influence on adipocyte differentiation. It significantly inhibits adipogenesis in 3T3-L1 cells by down-regulating the protein expression of key adipocyte marker proteins, peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α).[11][12] These transcription factors are master regulators of adipogenesis, and their inhibition prevents the accumulation of lipids in adipocytes.[12][19]

Quantitative Data Summary

The following tables summarize the quantitative data on the bioactivity and pharmacokinetics of this compound from various preclinical studies.

Table 1: In Vitro Bioactivity of this compound

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Duration | Reference |

| TE671 (Rhabdomyosarcoma) | MTT | Cell Viability | 10.33 µg/mL | 72h | [20] |

| T98G (Glioblastoma) | MTT | Cell Viability | 15.11 µg/mL | 72h | [20] |

| NCI-H1299 (Lung Cancer) | MTT | Cell Viability | 35.83 µg/mL | 72h | [20] |

| MDA-MB-468 (Breast Cancer) | MTT | Cell Viability | 39.40 µg/mL | 72h | [20] |

| A549 (Lung Cancer) | MTT | Cell Viability | 1.1 mg/mL | 96h | [10] |

| HeLa (Cervical Cancer) | MTT | Cell Viability | 0.8 mg/mL | 96h | [10] |

| MCF7 (Breast Cancer) | MTT | Cell Viability | 0.7 mg/mL | 96h | [10] |

| ACC-201 (Gastric Cancer) | MTT | Cell Viability | 15.75 µg/mL | 72h | [7][21] |

| AGS (Gastric Cancer) | MTT | Cell Viability | 17.19 µg/mL | 72h | [7][21] |

| MKN-74 (Gastric Cancer) | MTT | Cell Viability | 34.82 µg/mL | 72h | [7][21] |

| NCI-N87 (Gastric Cancer) | MTT | Cell Viability | 33.31 µg/mL | 72h | [7][21] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |

| BALB/c Mice | LPS-Induced Acute Lung Injury | 5, 10, 20 mg/kg (i.p.) | Dose-dependently reduced lung injury, MPO activity, and pro-inflammatory cytokine expression. | [4][6] |

| DBA/1J Mice | Collagen-Induced Arthritis | 5, 10, 20 mg/kg/day (oral) | Decreased arthritis severity, joint destruction, and macrophage infiltration. | [5] |

| BALB/c Mice | Immunomodulation | 25, 50, 100 mg/kg (oral) for 14 days | Dose-dependently stimulated phagocytosis, NO production, and adaptive immune responses. | [13] |

| Mice | Memory Acquisition | 10, 20 mg/kg (i.p.) for 7 days | 20 mg/kg dose improved long-term memory acquisition in the passive avoidance test. | [14] |

| Rats | Diabetes | 40 mg/kg (oral) | Reduced fasting serum glucose levels. | [11] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | AUC₀-t (ng·h/mL) | Bioavailability | Reference |

| Oral | 1 g/kg/day (in formula) | 38.16 ± 29.29 | 0.54 ± 0.34 | 5.68 ± 7.51 | 75.34 ± 42.68 | - | [11] |

| Oral | 13.3 mL/kg (in formula) | 8.30 ± 2.06 | 1.53 ± 1.46 | 11.62 ± 18.87 | - | Low | [11] |

| Oral | 15 mg/kg | 402.1 ± 140.3 | 0.35 ± 0.16 | 6.7 ± 1.2 | 1585.6 ± 285.4 | 22.6% | [22][23] |

| Intravenous | 5 mg/kg | - | - | 5.8 ± 0.8 | 3499.7 ± 452.1 | 100% | [22][23] |

Note: Pharmacokinetic parameters can vary significantly based on the formulation (pure compound vs. herbal extract) and analytical methods used. Studies consistently report low oral bioavailability.[3]

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in this compound research.

In Vitro Cell Viability (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of Magnoflorine on cancer cell lines.

-

Cell Seeding : Plate cells (e.g., A549, MCF7, etc.) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of Magnoflorine (e.g., 0.01 to 2000 µg/mL) and a vehicle control (e.g., DMSO or media).[10][20]

-

Incubation : Incubate the plates for a specified period, typically 72 to 96 hours, at 37°C in a 5% CO₂ humidified incubator.[7][10]

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways (e.g., NF-κB, MAPK, Akt).

-

Cell Lysis : After treatment with Magnoflorine and/or a stimulant (e.g., LPS, RANKL), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.[16]

-

Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[16]

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p-p38, anti-p-Akt, and their total protein counterparts).[16][24]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify band densities using software like ImageJ and normalize phosphorylated protein levels to their respective total protein levels.

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This animal model is used to evaluate the in vivo anti-inflammatory efficacy of Magnoflorine.[25][26]

Conclusion and Future Directions

This compound is a pharmacologically versatile natural product with well-documented anti-inflammatory, anti-cancer, and anti-diabetic properties, primarily through the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. The quantitative data from numerous preclinical studies support its potential as a therapeutic agent. However, a significant challenge for its clinical development is its low oral bioavailability.[3] Future research should focus on the development of novel drug delivery systems (e.g., nanoparticle or phospholipid complex formulations) to enhance its pharmacokinetic profile. Furthermore, long-term toxicity studies and well-designed clinical trials are necessary to validate its efficacy and safety in humans. The synergistic effects observed with existing chemotherapeutics also present a promising avenue for combination therapy in cancer treatment.

References

- 1. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 2. researchgate.net [researchgate.net]

- 3. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]

- 5. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpccr.eu [jpccr.eu]

- 10. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]

- 19. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biocytogen.com [biocytogen.com]

- 26. jag.journalagent.com [jag.journalagent.com]

In Vitro Anti-Inflammatory Effects of (+)-Magnoflorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine, a quaternary aporphine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Emerging in vitro evidence highlights its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

In inflammatory conditions, signaling molecules like lipopolysaccharide (LPS) activate these pathways, leading to the production of inflammatory mediators. This compound has been shown to intervene at several points in these cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes.

This compound has been demonstrated to inhibit the activation of the NF-κB pathway. It achieves this by suppressing the phosphorylation and subsequent degradation of IκBα. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of NF-κB-dependent pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, also plays a critical role in the inflammatory process. The activation of these kinases leads to the expression of various inflammatory mediators.

Studies have shown that this compound can effectively suppress the phosphorylation of ERK, JNK, and p38 MAPKs in a dose-dependent manner in LPS-stimulated macrophages. By inhibiting the activation of these key kinases, this compound downregulates the expression of downstream inflammatory targets.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro models, primarily using macrophage cell lines such as RAW264.7 and U937 stimulated with LPS. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Cytokine | This compound Concentration | Observation | Reference |

| TNF-α | 25, 50, 100 µg/mL | Dose-dependent decrease in mRNA and protein expression. | |

| IL-6 | 25, 50, 100 µg/mL | Dose-dependent decrease in mRNA and protein expression. | |

| IL-1β | 25, 50, 100 µg/mL | Dose-dependent decrease in mRNA expression. |

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | Cell Line | This compound Concentration | Observation | Reference |

| Nitric Oxide (NO) | RAW264.7 | Not specified | Inhibition of production. | |

| iNOS | MH7A | Not specified | Reduction in expression. | |

| COX-2 | MH7A | Not specified | Reduction in expression. |

Note: Specific IC50 values for the inhibition of these inflammatory markers by this compound are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW264.7 or human monocytic cell line U937 are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

Procedure:

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

-

Visualizations

Signaling Pathways

The Anti-Cancer Mechanism of (+)-Magnoflorine: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of the molecular mechanisms underlying the anti-cancer activity of (+)-Magnoflorine, a quaternary aporphine alkaloid. The document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel therapeutic agents. It synthesizes current scientific literature to detail the compound's effects on apoptosis, cell cycle progression, and associated signaling pathways in various cancer cell models.

Introduction

This compound has emerged as a promising natural compound with a spectrum of pharmacological activities, including potent anti-cancer properties.[1][2][3] Extensive in vitro studies have demonstrated its ability to inhibit the proliferation of a wide range of cancer cells, including but not limited to, breast, lung, gastric, glioma, and rhabdomyosarcoma cancer cells.[4][5][6] This document consolidates the existing quantitative data on its efficacy, delineates the key signaling pathways it modulates, and provides detailed experimental protocols for the assays used to elucidate these mechanisms.

Anti-Proliferative Activity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in Table 1. These values indicate a variable sensitivity to this compound among different cancer types and even between different cell lines of the same cancer type. For instance, the TE671 rhabdomyosarcoma cell line exhibits high sensitivity, while the MCF7 breast cancer cell line is comparatively less sensitive.[4]

| Table 1: IC50 Values of this compound in Various Cancer Cell Lines | |

| Cell Line | Cancer Type |

| TE671 | Rhabdomyosarcoma |

| T98G | Glioma |

| NCI-H1299 | Lung Cancer |

| MDA-MB-468 | Breast Cancer |

| A549 | Lung Cancer |

| MCF7 | Breast Cancer |

| HeLa | Cervical Cancer |

| U251 | Brain Tumor |

| HEPG2 | Hepatocellular Carcinoma |

| ACC-201 | Gastric Cancer |

| AGS | Gastric Cancer |

| MKN-74 | Gastric Cancer (Metastatic) |

| NCI-N87 | Gastric Cancer (Metastatic) |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing cancer cell proliferation.

Induction of Apoptosis

Treatment with this compound leads to a significant increase in the apoptotic cell population in various cancer cell lines.[5][7] This is evidenced by an increase in the percentage of cells positive for active caspase-3, a key executioner caspase in the apoptotic cascade.[4] The pro-apoptotic effects are further substantiated by the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP, and the downregulation of the anti-apoptotic protein Bcl-2.[3][5]

| Table 2: Effect of this compound on Apoptosis Induction | |||

| Cell Line | Concentration (µg/mL) | Parameter Measured | Result |

| T98G | 10 | % of active caspase-3 positive cells | 24.02% |

| NCI-H1299 | 10 | % of apoptotic cells | 10.98% |

| MDA-MB-468 | 10 | % of apoptotic cells | 13.26% |

| TE671 | 10 | % of apoptotic cells | 10.71% |

| SGC7901 | 20, 40, 80 µM | Apoptosis Rate | Dose-dependent increase |

| Huh-7 | 20, 40, 80 µM | Apoptosis | Stimulated |

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the S and G2/M phases, in a dose-dependent manner in several cancer cell lines, including gastric and lung cancer.[5][8][7] This arrest is associated with the downregulation of key cell cycle regulatory proteins such as Cyclin A and Cyclin B1, and the upregulation of cell cycle inhibitors like p21 and p27.[5]

| Table 3: Effect of this compound on Cell Cycle Distribution | |||||

| Cell Line | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |

| SGC7901 | Control | - | - | - | - |

| 20 µM | - | Increased | Increased | - | |

| 40 µM | - | Increased | Increased | - | |

| 80 µM | - | Increased | Increased | - | |

| AGS | Control | - | - | - | - |

| 10 µg/mL | - | - | Dose-dependent increase | - | |

| 20 µg/mL | - | - | Dose-dependent increase | - | |

| 40 µg/mL | - | - | Dose-dependent increase | - | |

| ACC-201 | 10, 20, 40 µg/mL | - | - | - | Increased |

| MKN-74 | 10, 20 µg/mL | - | G1/S arrest | - | - |

| 40 µg/mL | - | - | G2/M arrest | - | |

| NCI-H1299 | 5, 10 mg/mL | - | S/G2 arrest | - | - |

Note: A dash (-) indicates that specific quantitative data was not provided in the cited source.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of critical intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

In several cancer models, particularly in combination with chemotherapeutic agents like doxorubicin, this compound has been shown to inhibit the activation of the PI3K/AKT/mTOR signaling pathway.[3][9] This pathway is a crucial regulator of cell proliferation, survival, and growth. Its inhibition by this compound contributes significantly to the observed anti-tumor effects.

References

- 1. Phospho-SAPK/JNK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 3. jpccr.eu [jpccr.eu]

- 4. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnoflorine improves sensitivity to doxorubicin (DOX) of breast cancer cells via inducing apoptosis and autophagy through AKT/mTOR and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of (+)-Magnoflorine in Alzheimer's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. (+)-Magnoflorine, a quaternary aporphine alkaloid found in several medicinal plants, has emerged as a promising candidate due to its multifaceted neuroprotective properties. This technical guide provides an in-depth analysis of the current preclinical evidence supporting the therapeutic potential of this compound in various AD models. We consolidate quantitative data from key studies, offer detailed experimental protocols, and visualize the core signaling pathways implicated in its mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies offer symptomatic relief but fail to halt disease progression. Natural compounds, with their diverse pharmacological activities and favorable safety profiles, represent a valuable source for the discovery of new AD therapies[1]. This compound has demonstrated significant anti-inflammatory and antioxidant effects, properties highly relevant to the complex pathology of AD[1]. This whitepaper synthesizes the existing research on this compound's efficacy in cellular and animal models of AD, highlighting its potential as a disease-modifying agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound in Alzheimer's disease models.

Table 1: In Vitro Neuroprotective Effects of this compound

| Cell Model | Treatment | Outcome Measure | Result | Reference |

| Aβ-induced PC12 cells | Magnoflorine | Cell Apoptosis | Reduced | [1] |

| Aβ-induced PC12 cells | Magnoflorine | Intracellular ROS Generation | Reduced | [1] |

| Not Specified | Magnoflorine-loaded chitosan collagen nanocapsules (MF-CCNc) | Acetylcholinesterase (AChE) Inhibition | Inhibitory effect noted | [2] |

| Not Specified | Magnoflorine-loaded chitosan collagen nanocapsules (MF-CCNc) | Oxidative Stress | Inhibitory effect noted | [2] |

Table 2: In Vivo Behavioral and Cognitive Effects of this compound

| Animal Model | Treatment | Behavioral Test | Key Findings | Reference |

| APP/PS1 mice | Magnoflorine (intraperitoneal injection) | New Object Recognition | Improved cognitive ability | [1] |

| APP/PS1 mice | Magnoflorine (intraperitoneal injection) | Morris Water Maze | Improved cognitive ability | [1] |

| Scopolamine-induced amnesic rats | Magnoflorine (1 mg/kg, i.p.) | Novel Object Recognition (NOR) | Increased recognition index (p < 0.001) | [3] |

| Scopolamine-induced amnesic rats | MF-CCNc (0.25, 0.5, 1 mg/kg, i.p.) | Novel Object Recognition (NOR) | Statistically significant improvement (p < 0.001, p < 0.05, p < 0.0001, respectively) | [3] |

| Scopolamine-induced amnesic rats | Magnoflorine and MF-CCNc | Elevated Plus Maze (EPM) | Increased inflexion ratio | [2] |

| Mice | Magnoflorine (10 mg/kg and 20 mg/kg) | Passive Avoidance (PA) test | Improved long-term memory acquisition with 20 mg/kg dose | [4] |

Table 3: In Vivo Biomarker Modulation by this compound

| Animal Model | Treatment | Biomarker | Effect | p-value | Reference |

| Scopolamine-induced rats | MF-CCNc (1 mg/kg) vs. Magnoflorine (1 mg/kg) | IL-1β (pro-inflammatory cytokine) | Significant decrease | p < 0.0001 | [3] |

| Scopolamine-induced rats | MF-CCNc (1 mg/kg) vs. Magnoflorine (1 mg/kg) | IL-6 (pro-inflammatory cytokine) | Significant decrease | p < 0.05 | [3] |

| Scopolamine-induced rats | MF-CCNc (1 mg/kg) vs. Magnoflorine (1 mg/kg) | TNF-α (pro-inflammatory cytokine) | Significant decrease | p < 0.01 | [3] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Acetylcholinesterase (AChE) | Reduced levels | Not specified | [2] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Malondialdehyde (MDA) | Reduced levels | Not specified | [2] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Superoxide Dismutase (SOD) | Increased levels | Not specified | [2] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Catalase (CAT) | Increased levels | Not specified | [2] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Brain-Derived Neurotrophic Factor (BDNF) | Increased expression | p < 0.0001 | [3] |

| Scopolamine-induced rats | Magnoflorine and MF-CCNc | Doublecortin (DCX) | Increased expression | p < 0.0001 | [3] |

| AD models | Magnoflorine | Phosphorylated c-Jun N-terminal kinase (JNK) | Significantly inhibited | Not specified | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the cited studies to evaluate the neuroprotective effects of this compound.

In Vitro Studies

-

Cell Culture and Treatment:

-

PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research, were cultured under standard conditions.

-

To model Alzheimer's-like pathology, cells were exposed to amyloid-beta (Aβ) peptides.

-

Experimental groups were treated with varying concentrations of this compound.

-

-

Apoptosis Assay:

-

Flow cytometry was utilized to quantify the extent of Aβ-induced apoptosis in PC12 cells, both in the presence and absence of this compound.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Intracellular ROS levels were assessed using fluorescent probes, such as DCFH-DA, followed by analysis with fluorescence microscopy or a plate reader.

-

In Vivo Studies

-

Animal Models:

-

APP/PS1 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to age-dependent Aβ plaque formation and cognitive deficits.

-

Scopolamine-Induced Amnesic Rats: Scopolamine, a muscarinic receptor antagonist, is administered to induce transient cognitive impairment, providing a model for studying cholinergic dysfunction in AD.

-

-

Drug Administration:

-

In the APP/PS1 mouse study, this compound was administered daily via intraperitoneal (I.P.) injection for one month[1].

-

In the scopolamine-induced rat study, this compound (1 mg/kg) and Magnoflorine-loaded chitosan collagen nanocapsules (MF-CCNc) (0.25, 0.5, and 1 mg/kg) were given intraperitoneally once daily for 17 consecutive days. Scopolamine (1 mg/kg) was co-administered for the last 9 days to induce amnesia[2][5].

-

-

Behavioral Assessments:

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water, and escape latency and path length are recorded.

-

Novel Object Recognition (NOR): This task assesses recognition memory. Animals are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured.

-

Elevated Plus Maze (EPM): Primarily used for anxiety assessment, it can also provide information on learning and memory based on the transfer latency to the closed arms.

-

Passive Avoidance (PA) Test: This test measures fear-motivated memory. Animals learn to avoid a compartment where they previously received a mild foot shock.

-

-

Biochemical and Histological Analyses:

-

Immunofluorescence and Western Blotting: These techniques were used to detect and quantify the expression levels of specific proteins, such as phosphorylated JNK, in brain tissue[1].

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) were measured in brain homogenates[1].

-

Cytokine Measurement: Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) were quantified in hippocampal tissues using methods like ELISA[3].

-

Immunohistochemistry: This method was used to visualize the expression and localization of proteins like Brain-Derived Neurotrophic Factor (BDNF) and Doublecortin (DCX) in brain sections[3].

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in Alzheimer's disease models are attributed to its modulation of several key signaling pathways.

Inhibition of the JNK Signaling Pathway

RNA-sequencing analysis has revealed that this compound significantly inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) in AD models[1]. The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in neuronal apoptosis and neuroinflammation. By inhibiting JNK phosphorylation, this compound can mitigate Aβ-induced neuronal cell death.

Caption: Inhibition of the JNK signaling pathway by this compound.

Downregulation of Pro-inflammatory Pathways

This compound has been shown to reduce the levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α[3]. Neuroinflammation is a key feature of AD, contributing to neuronal damage. By suppressing the production of these inflammatory mediators, this compound can create a more favorable microenvironment for neuronal survival.

Caption: Downregulation of pro-inflammatory cytokines by this compound.

Upregulation of Neurotrophic and Neurogenesis Pathways

Studies have demonstrated that this compound treatment increases the expression of Brain-Derived Neurotrophic Factor (BDNF) and Doublecortin (DCX)[3]. BDNF is a crucial neurotrophin that supports the survival of existing neurons and promotes the growth and differentiation of new neurons. DCX is a marker for newly generated neurons. The upregulation of these factors suggests that this compound may promote neurogenesis and synaptic plasticity, counteracting the neurodegenerative processes in AD.

References

- 1. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Magnoflorine-Loaded Chitosan Collagen Nanocapsules Ameliorate Cognitive Deficit in Scopolamine-Induced Alzheimer’s Disease-like Conditions in a Rat Model by Downregulating IL-1β, IL-6, TNF-α, and Oxidative Stress and Upregulating Brain-Derived Neurotrophic Factor and DCX Expressions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Antioxidant and Free Radical Scavenging Prowess of (+)-Magnoflorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Magnoflorine, a quaternary aporphine alkaloid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant and free radical scavenging properties stand out as a promising area for therapeutic development. This technical guide provides an in-depth overview of the antioxidant profile of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to support further research and drug discovery efforts.

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the key quantitative findings from multiple studies, providing a comparative overview of its efficacy.

| Assay | Test System | Result (IC50/Activity) | Reference(s) |

| DPPH Radical Scavenging Activity | Chemical Assay | 4.91 µM | [1] |

| Chemical Assay | 10.58 µg/mL | ||

| ABTS Radical Scavenging Activity | Chemical Assay | 10.58 µg/mL | |

| LDL & HDL Oxidation Inhibition | Copper-induced human lipoprotein oxidation | Qualitative Inhibition | [2] |

| Superoxide Dismutase (SOD) Activity | in vivo / cell-based models | Upregulation via Nrf2 pathway | [3] |

| Catalase (CAT) Activity | in vivo / cell-based models | Upregulation via Nrf2 pathway | |

| Glutathione Peroxidase (GPx) Activity | in vivo / cell-based models | Upregulation via Nrf2 pathway | [3] |

Note: IC50 is the concentration of an antioxidant that is required to scavenge 50% of the initial free radicals.

Mechanism of Action: The Keap1-Nrf2/HO-1 Signaling Pathway

This compound exerts a significant portion of its antioxidant effects through the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted, leading to the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes play a crucial role in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.

Caption: The Keap1-Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Workflow Diagram:

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to an equal volume of the various concentrations of this compound or the standard.

-

A control is prepared by mixing the DPPH solution with the solvent alone.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration required for 50% inhibition.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Workflow Diagram:

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Detailed Methodology:

-

Reagent Preparation:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

A fixed volume of the diluted ABTS•+ solution is mixed with a small volume of the various concentrations of this compound or the standard.

-

The reaction is allowed to proceed for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

The absorbance is measured at 734 nm.

-

The percentage of inhibition is calculated using a similar formula to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Workflow Diagram:

Caption: Experimental workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Methodology:

-

Reagent Preparation:

-

The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

A standard curve is prepared using known concentrations of a ferrous sulfate (FeSO₄·7H₂O) solution.

-

-

Assay Procedure:

-

A large volume of the FRAP reagent is mixed with a small volume of the sample solution (this compound) or standard.

-

The reaction mixture is incubated at 37°C for a specified time (e.g., 4 to 30 minutes).

-

-

Measurement and Calculation:

-